1-(4-Sec-butylphenyl)propan-1-one
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Overview
Description
1-(4-Sec-butylphenyl)propan-1-one is an organic compound with the molecular formula C13H18O. It is a ketone derivative characterized by a phenyl ring substituted with a sec-butyl group at the para position and a propanone group. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Sec-butylphenyl)propan-1-one can be synthesized through Friedel-Crafts acylation. This involves the reaction of 4-sec-butylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Sec-butylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-sec-butylbenzoic acid.
Reduction: 1-(4-sec-butylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Sec-butylphenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Sec-butylphenyl)propan-1-one involves its interaction with various molecular targets. In reduction reactions, the ketone group accepts hydride ions from reducing agents, leading to the formation of secondary alcohols. In electrophilic aromatic substitution, the aromatic ring’s electron-rich nature facilitates the attack by electrophiles, forming substituted products.
Comparison with Similar Compounds
- 1-(4-tert-Butylphenyl)propan-1-one
- 1-(4-Isopropylphenyl)propan-1-one
- 1-(4-Methylphenyl)propan-1-one
Uniqueness: 1-(4-Sec-butylphenyl)propan-1-one is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic effects compared to other alkyl-substituted phenylpropanones. This influences its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-10(3)11-6-8-12(9-7-11)13(14)5-2/h6-10H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWABVQRCRFXTAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396226 |
Source
|
Record name | 1-(4-sec-butylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96187-76-7 |
Source
|
Record name | 1-(4-sec-butylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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